

An In-depth Technical Guide to the Physicochemical Properties of Cotarnine Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Cotarnine
Cat. No.:	B190853

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotarnine chloride is an isoquinoline alkaloid derived from the opium alkaloid narcotine (also known as noscapine).^[1] It is synthesized through the oxidative degradation and subsequent chlorination of narcotine.^[1] Historically, **Cotarnine** chloride, also known under the trade name Stypticin, has been utilized as a hemostatic and styptic agent to control capillary bleeding, such as in cases of excessive menstrual bleeding or gastrointestinal hemorrhages.^{[1][2]} Its primary mechanism of action involves vasoconstriction, where it contracts the smooth muscle fibers of blood vessels to reduce blood flow.^[1] Although its use has declined with the advent of more modern hemostatic agents, **Cotarnine** chloride remains a compound of pharmacological interest for studying the vasoconstrictive mechanisms of isoquinoline alkaloids.^[1]

Physicochemical Properties

The fundamental physicochemical properties of **Cotarnine** chloride are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Property	Value	References
IUPAC Name	4-methoxy-6-methyl-7,8-dihydro-[3][4]dioxolo[4,5-g]isoquinolin-6-ium chloride	[5]
Synonyms	Cotarninium chloride, Stypticin, 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride	[1][2][6]
CAS Number	10018-19-6	[1][2][5][6]
Molecular Formula	C ₁₂ H ₁₄ ClNO ₃	[1][4][5][6]
Molecular Weight	255.70 g/mol	[2][4][5][6]
Appearance	Light-yellow powder (as dihydrate); aqueous solutions are yellow.	[2]
Solubility	Soluble in approximately 1 part water and 4 parts alcohol.	[2]
Melting Point	Data for the chloride salt is not consistently available. The parent compound, cotarnine, decomposes at 132-133°C.	[2]
Stability	Deliquescent in moist air. Should be kept well closed.	[2]

Spectroscopic Data

Detailed experimental spectra for **Cotarnine** chloride are not widely available in the cited literature. However, based on its molecular structure, the following table outlines the expected characteristics for various spectroscopic methods. The active component is the Cotarninium cation (C₁₂H₁₄NO₃⁺), which has a molecular weight of 220.24 g/mol .[4][7]

Spectroscopic Method	Expected Characteristics
¹ H-NMR	Expected signals would include: aromatic protons on the isoquinoline ring system, a singlet for the methoxy (-OCH ₃) group, a singlet for the methylenedioxy (-O-CH ₂ -O-) group, aliphatic protons from the dihydroisoquinoline core, and a signal for the N-methyl (N ⁺ -CH ₃) group, likely shifted downfield due to the positive charge.
¹³ C-NMR	The spectrum would show distinct signals for all 12 carbons, including quaternary and methine carbons of the aromatic and heterocyclic rings, the methoxy carbon, the methylenedioxy carbon, the N-methyl carbon, and the aliphatic carbons of the ring.
Infrared (IR)	Characteristic peaks would be expected for C-H stretching (aromatic and aliphatic), C=N ⁺ stretching from the iminium bond in the isoquinolinium ring, aromatic C=C bending, and strong C-O stretching from the methoxy and methylenedioxy ethers.
UV-Vis	An absorption spectrum has been noted for the parent compound, cotarnine. ^[2] As a conjugated aromatic system, Cotarnine chloride is expected to show absorption maxima in the UV region, typical for isoquinoline alkaloids.
Mass Spectrometry (MS)	The primary ion observed would be the Cotarninium cation. High-resolution mass spectrometry should detect a parent ion [M] ⁺ with an m/z of approximately 220.0974, corresponding to the molecular formula C ₁₂ H ₁₄ NO ₃ ⁺ . ^[7]

Experimental Protocols

While specific, detailed modern publications on the determination of **Cotarnine** chloride's basic physicochemical properties are scarce, the following section outlines standard, generalized methodologies appropriate for its characterization.

Synthesis of Cotarnine from Noscapine

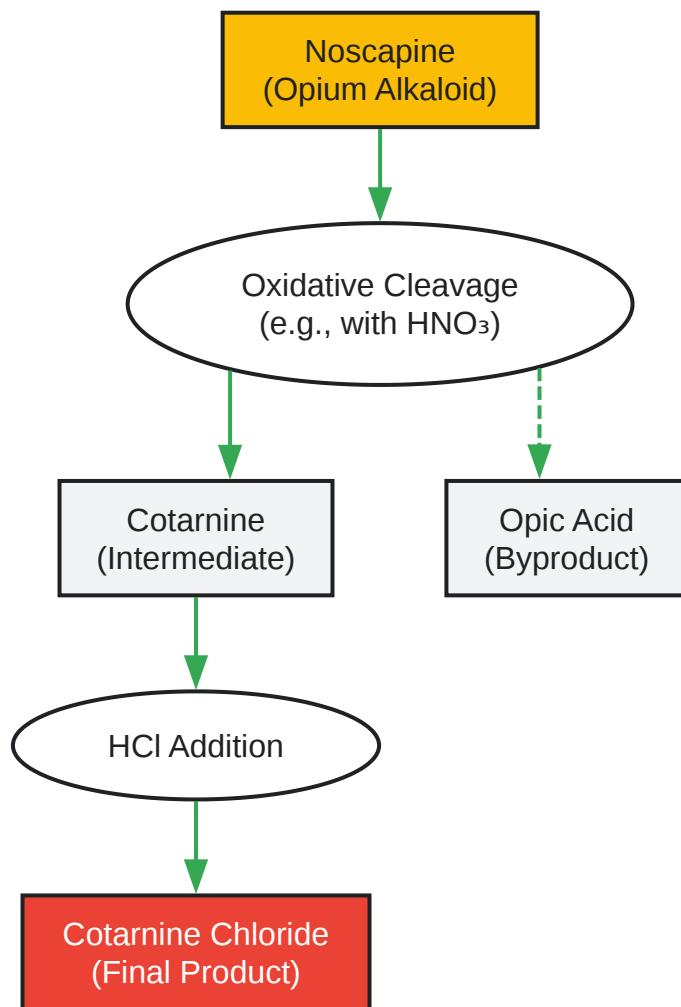
Cotarnine chloride is derived from the oxidative cleavage of noscapine. The first step is the synthesis of the parent base, **cotarnine**.

- Objective: To produce **cotarnine** via the oxidation of noscapine.
- Reaction: Noscapine is oxidized using a reagent such as dilute nitric acid. This process cleaves the molecule to yield **cotarnine** and opic acid.
- Procedure Outline:
 - Dissolve Noscapine in dilute nitric acid.
 - Heat the solution gently (e.g., in a water bath at 50-55°C) to initiate and sustain the oxidation reaction. The reaction progress can be monitored by observing color changes.
 - After the reaction is complete, cool the mixture.
 - Carefully neutralize the solution with a base (e.g., potassium hydroxide solution) to precipitate the crude **cotarnine** product.
 - Collect the yellow precipitate by vacuum filtration.
 - Wash the crude product with cold distilled water to remove residual salts and impurities.
 - Dry the purified **cotarnine** under a vacuum.
- Conversion to Chloride Salt: To obtain **Cotarnine** chloride, the purified **cotarnine** base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid until the solution is acidic. The salt can then be precipitated, collected, and dried.

Determination of Aqueous Solubility

- Objective: To quantify the solubility of **Cotarnine** chloride in water.
- Method: Saturated Solution Method.
- Procedure Outline:
 - Add an excess amount of **Cotarnine** chloride to a known volume of deionized water in a sealed container (e.g., a glass vial).
 - Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath can be used.
 - Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid.
 - Carefully extract a known volume of the clear supernatant.
 - Quantify the concentration of **Cotarnine** chloride in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a standard curve) or High-Performance Liquid Chromatography (HPLC).
 - Express the solubility in units such as g/L or mol/L.

Spectroscopic Analysis

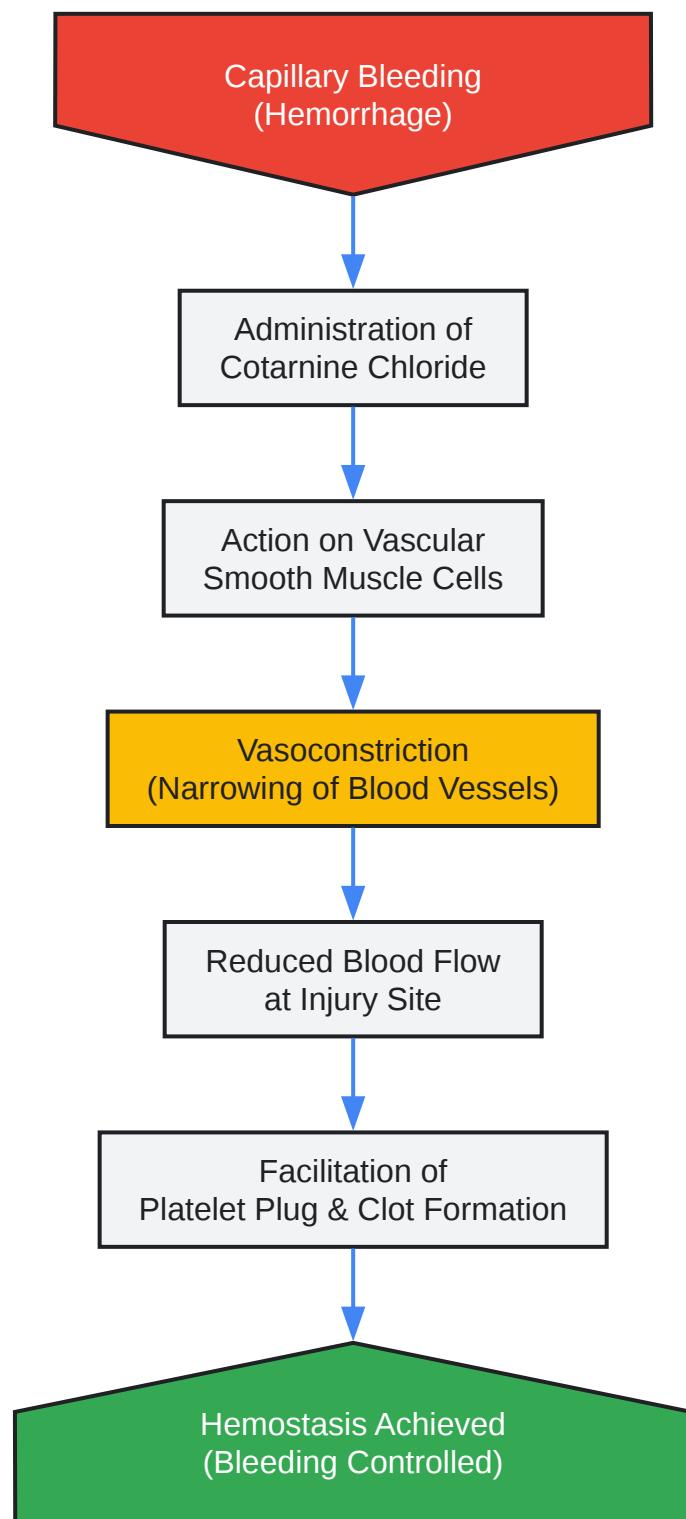

- Objective: To obtain the characteristic spectra (UV-Vis, IR, NMR, MS) of **Cotarnine** chloride for structural confirmation and identification.
- General Procedures:
 - UV-Vis Spectroscopy: Dissolve a precisely weighed sample in a suitable UV-transparent solvent (e.g., water or ethanol). Record the absorbance from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference. Identify the wavelength(s) of maximum absorbance (λ_{max}).
 - Infrared (IR) Spectroscopy: Prepare the sample using a standard method such as a KBr (potassium bromide) pellet or as a thin film. Analyze using an FTIR (Fourier-Transform

Infrared) spectrometer over the range of 4000 to 400 cm^{-1} .

- NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., D_2O or DMSO-d_6). Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Use an electrospray ionization (ESI) source in positive ion mode to generate the parent ion for mass-to-charge ratio (m/z) determination.

Synthesis Pathway and Mechanism of Action Synthesis and Biological Role

Cotarnine chloride is not a naturally occurring alkaloid but is a semi-synthetic derivative of noscapine. Its primary pharmacological application stems from its ability to induce hemostasis.



[Click to download full resolution via product page](#)

Figure 1: Synthesis workflow of **Cotarnine** Chloride from Noscapine.

Hemostatic Mechanism of Action

The hemostatic effect of **Cotarnine** chloride is primarily attributed to its direct action on the vasculature. It functions as a vasoconstrictor, reducing blood flow at the site of capillary damage.^[1] While the precise signaling cascade is not fully elucidated, the logical pathway involves the interaction with vascular smooth muscle cells.

[Click to download full resolution via product page](#)

Figure 2: Logical pathway for the hemostatic action of **Cotarnine Chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cotarnine chloride | 10018-19-6 | FC20562 | Biosynth [biosynth.com]
- 2. Cotarnine [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Cotarnine Chloride | C12H14ClNO3 | CID 160908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Cotarninium | C12H14NO3+ | CID 160909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Cotarnine Chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b190853#physicochemical-properties-of-cotarnine-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com